molecular formula C16H32INO2 B13835179 N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide

N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide

Cat. No.: B13835179
M. Wt: 397.33 g/mol
InChI Key: DHICRBRNYFHVAZ-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide is a quaternary ammonium compound These compounds are known for their surfactant properties and are often used in various industrial and research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. A possible synthetic route could be:

    Starting Materials: N,N-Dimethyl-N-(2-hydroxyethyl)amine, methacryloyl chloride, and 1-iodooctane.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen, and may require solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for quaternary ammonium compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles.

    Polymerization: The methacryloyl group can undergo radical polymerization to form polymers.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like thiols, amines, or halides.

    Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under conditions such as heat or UV light.

Major Products

    Substitution Reactions: Products depend on the nucleophile used.

    Polymerization: Polymers with varying properties based on the reaction conditions and monomer ratios.

Scientific Research Applications

    Chemistry: As a monomer in the synthesis of functional polymers.

    Biology: As a surfactant or antimicrobial agent.

    Medicine: In drug delivery systems or as a component in medical devices.

    Industry: In coatings, adhesives, and as an antistatic agent.

Mechanism of Action

The mechanism of action for N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide depends on its application:

    Surfactant Properties: It reduces surface tension by aligning at interfaces.

    Antimicrobial Action: Disrupts microbial cell membranes.

    Polymerization: The methacryloyl group forms covalent bonds during polymerization.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-decyl)ammonium iodide
  • N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-hexyl)ammonium iodide

Uniqueness

N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide is unique due to its specific alkyl chain length and methacryloyl functionality, which can influence its physical and chemical properties, such as hydrophobicity and polymerization behavior.

Properties

Molecular Formula

C16H32INO2

Molecular Weight

397.33 g/mol

IUPAC Name

dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;iodide

InChI

InChI=1S/C16H32NO2.HI/c1-6-7-8-9-10-11-12-17(4,5)13-14-19-16(18)15(2)3;/h2,6-14H2,1,3-5H3;1H/q+1;/p-1

InChI Key

DHICRBRNYFHVAZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[I-]

Origin of Product

United States

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